molecular formula C9H10BrNO2 B1371961 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine CAS No. 1142194-55-5

4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine

Cat. No. B1371961
CAS RN: 1142194-55-5
M. Wt: 244.08 g/mol
InChI Key: MLHDTCLHTVTXCI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine consists of a pyridine ring substituted with a bromine atom and a tetrahydrofuran-3-yl)oxy group. The InChI code for this compound is 1S/C9H10BrNO2/c10-8-5-11-3-1-9 (8)13-7-2-4-12-6-7/h1,3,5,7H,2,4,6H2 .


Physical And Chemical Properties Analysis

4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine has a molecular weight of 244.08 g/mol. Its molecular formula is C9H10BrNO2. The compound has a polar surface area (PSA) of 31.35000 and a LogP value of 2.01180 .

Scientific Research Applications

Synthesis and Catalysis

The use of 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine in catalytic processes is notable. Nicolai, Sedigh-Zadeh, and Waser (2013) demonstrated its use in Pd(0)-catalyzed alkene oxy- and aminoalkynylation reactions. This reaction is significant for efficiently synthesizing tetrahydrofurans and pyrrolidines, crucial components in many bioactive compounds. The process exhibits high diastereoselectivity and functional group tolerance, with the potential for further transformations due to the triple bond of acetylenes (Nicolai, Sedigh-Zadeh, & Waser, 2013).

Antibacterial Applications

Bogdanowicz et al. (2013) explored the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives using a substrate related to 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. These derivatives exhibited significant antimicrobial activity against a range of bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. This research highlights the potential of such compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).

Photophysicochemical Properties

Öncül, Öztürk, and Pişkin (2021) synthesized and characterized novel zinc(II) phthalocyanine derivatives with substituents related to 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. These compounds demonstrated properties suitable for photocatalytic applications, emphasizing their potential in this field. The study focused on their spectroscopic, photophysical, and photochemical properties in various solvents (Öncül, Öztürk, & Pişkin, 2021).

Molecular Structure Analysis

Rodi et al. (2013) investigated the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a compound structurally related to 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. The study focused on understanding the molecular geometry in the solid state and the intermolecular hydrogen bonding and π-π interactions in the crystal packing. This research contributes to the broader understanding of molecular interactions and structural stability in related compounds (Rodi et al., 2013).

Mechanism of Action

The mechanism of action of 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine is not clear as it is primarily used for research purposes. Further studies would be needed to elucidate its potential biological activities.

Safety and Hazards

While specific safety and hazard information for 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine is not available, compounds of similar structure can cause serious eye irritation, skin irritation, and may be harmful if inhaled, swallowed, or in contact with skin . Always handle such compounds with appropriate safety measures.

properties

IUPAC Name

4-bromo-2-(oxolan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-1-3-11-9(5-7)13-8-2-4-12-6-8/h1,3,5,8H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHDTCLHTVTXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671716
Record name 4-Bromo-2-[(oxolan-3-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine

CAS RN

1142194-55-5
Record name 4-Bromo-2-[(tetrahydro-3-furanyl)oxy]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142194-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[(oxolan-3-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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